molecular formula C11H11N3O2 B6265797 N-(1H-indazol-5-yl)-3-oxobutanamide CAS No. 6023-70-7

N-(1H-indazol-5-yl)-3-oxobutanamide

Cat. No.: B6265797
CAS No.: 6023-70-7
M. Wt: 217.2
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Description

N-(1H-Indazol-5-yl)-3-oxobutanamide is a synthetic small molecule characterized by a 1H-indazole core substituted at the 5-position with a 3-oxobutanamide group. The indazole moiety is a bicyclic aromatic system with two nitrogen atoms, conferring structural similarity to purine bases, which often contributes to biological activity in kinase inhibitors or receptor modulators.

Properties

CAS No.

6023-70-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

Preparation Methods

Protection-Deprotection Sequence

  • Protection : Treat 5-aminoindazole with trifluoroacetic anhydride to form N-trifluoroacetyl-5-aminoindazole (14).

  • Methylation : React with methyl iodide under NaH/DMF to yield N-methyl-N-trifluoroacetyl-5-aminoindazole (16).

  • Deprotection : Reflux in methanolic KOH to remove trifluoroacetyl groups, yielding N-methyl-5-aminoindazole (17).

  • Acylation : Introduce 3-oxobutanoyl group using 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Advantages and Limitations

  • Yield : 72% over four steps.

  • Regiocontrol : Prevents competing N1 vs. N2 methylation.

  • Drawbacks : Increased synthetic steps and use of hazardous reagents (NaH, methyl iodide).

Large-Scale Synthesis and Process Optimization

Industrial-scale preparations emphasize atom economy and reduced purification steps. Key modifications include:

Solvent Optimization

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves environmental compatibility while maintaining yield (88%).

Catalytic Approaches

Ytterbium triflate (10 mol%) accelerates acylation at 40°C, reducing reaction time to 2 hours. This method is compatible with electron-deficient indazole derivatives.

Characterization and Quality Control

Spectroscopic Validation

  • IR (KBr): ν 3275 (NH), 1680 (C=O), 1605 cm⁻¹ (C=N).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 195.4 (keto CO), 167.8 (amide CO), 142.3–115.2 (indazole C).

Purity Assessment

  • HPLC-MS : m/z 244.1 [M+H]⁺ (calculated 243.2).

  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c), confirming planar β-ketoamide moiety.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Acylation8595Minimal stepsLimited to unsubstituted indazoles
Protected Route7290Regioselective N-methylationMulti-step, hazardous reagents
Catalytic Process8897Fast, scalableRequires metal catalyst

Chemical Reactions Analysis

Types of Reactions: : N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, N-(1H-indazol-5-yl)-3-oxobutanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: : The compound has shown potential as a bioactive molecule in biological studies

Medicine: : this compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: : In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-5-yl)-3-oxobutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The provided evidence highlights several indazole-based compounds with varying substituents (Table 1). Key differences lie in the substituents attached to the indazole core, which influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of N-(1H-Indazol-5-yl)-3-oxobutanamide and Analogs
Compound Name Substituent at Indazole 5-Position Key Functional Groups Yield (%) Reference
This compound 3-Oxobutanamide Ketone, amide N/A
Compound 1 () Quinazolin-4-amine Quinazoline, trifluoromethyl 68
Compound 2 () Quinolin-4-amine (hydrochloride) Quinoline, amine 38
Compound 5 () Pyrazolo[3,4-d]pyrimidin-4-amine Pyrazole, pyrimidine, methyl 57
SCH772984 () Pyrrolidine-3-carboxamide Piperazine, pyrimidine, pyridine N/A

Key Observations:

  • Electron-Withdrawing Groups: Compounds with trifluoromethyl (Compound 1) or pyrimidine (SCH772984) groups exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .
  • Amine vs.
  • Solubility: Hydrochloride salts (Compounds 2–5) show improved aqueous solubility, whereas the neutral 3-oxobutanamide may require formulation optimization for bioavailability.

Q & A

What are the optimal synthetic routes for preparing N-(1H-indazol-5-yl)-3-oxobutanamide derivatives, and how can reaction yields be improved?

Basic Research Question
The synthesis of this compound derivatives typically involves coupling reactions between activated carbonyl intermediates and 5-aminoindazole. For example, in the preparation of structurally related compounds, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) are used as coupling agents in DMF (dimethylformamide) to facilitate amide bond formation . Yield optimization often requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and controlled reaction times (4–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products (e.g., 23–90% yields reported for analogous compounds) .

How do aryl substituents on the N-aryl-3-oxobutanamide scaffold influence reaction pathways and product selectivity?

Advanced Research Question
Aryl substituents significantly impact reaction behavior. For instance, N-(2-methoxyphenyl)-3-oxobutanamide undergoes three-component reactions with salicylaldehyde and 5-amino-3-methylisoxazole to form dihydroisoxazolopyridines under stirring, whereas ultrasonication favors benzoxazocine derivatives due to altered reaction kinetics . Substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) modulate cyclization pathways, as shown by NOESY NMR correlations confirming product stereochemistry . Computational modeling (e.g., density functional theory) can predict regioselectivity in such multicomponent reactions.

What analytical techniques are most reliable for structural validation of this compound derivatives?

Basic Research Question
1H and 13C NMR are essential for confirming connectivity and substituent positions. For example, indazole NH protons resonate at δ ~13.45 ppm (DMSO-d6), while oxobutanamide carbonyl carbons appear at δ ~170–175 ppm . High-resolution mass spectrometry (HRMS) verifies molecular formulas (e.g., [M+H]+ peaks with <2 ppm error). X-ray crystallography, as demonstrated for N-(4-ethoxyphenyl)-3-oxobutanamide, resolves bond lengths and angles (e.g., C=O bond at 1.22 Å) . Purity assessment via HPLC (≥95%) is recommended for biological studies .

What biological targets and mechanisms are associated with this compound derivatives?

Advanced Research Question
Derivatives of this scaffold show activity against enzymes like cyclooxygenase (COX) and cytochrome P450 isoforms (e.g., CYP1A2 inhibition by N-(2-methoxyphenyl) analogs) . Molecular docking studies suggest hydrogen bonding between the oxobutanamide carbonyl and catalytic residues (e.g., Tyr385 in COX-2) . In vitro assays using RAW264.7 macrophages have demonstrated anti-inflammatory potential (IC50 ~10–50 µM). Additionally, Wnt pathway inhibition (e.g., IC50 <100 nM for analogs with trifluoromethyl groups) highlights their role in cancer research .

How do crystallization conditions affect the structural analysis of this compound analogs?

Advanced Research Question
Crystallization protocols directly influence data quality. Slow cooling of saturated aqueous solutions yields high-quality single crystals (e.g., N-(4-ethoxyphenyl)-3-oxobutanamide crystallizes in the monoclinic P21/c space group) . Solvent polarity impacts packing interactions; nonpolar solvents (e.g., hexane/ethyl acetate) favor π-π stacking of aromatic rings, while polar solvents (e.g., DMSO) may introduce lattice disorders. Refinement with SHELXL (R-factor <0.05) and visualization via ORTEP ensure accurate anisotropic displacement parameter modeling .

What methodological strategies resolve contradictions in reported biological activities of N-aryl-3-oxobutanamides?

Advanced Research Question
Discrepancies in biological data (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses comparing structural analogs (e.g., para- vs. ortho-methoxy substitutions) can isolate substituent effects . Dose-response curves and kinetic studies (e.g., time-dependent CYP inhibition) clarify mechanisms. Collaborative reproducibility studies using standardized protocols (e.g., NIH Assay Guidance Manual) are recommended .

How can computational tools predict the metabolic stability of this compound derivatives?

Advanced Research Question
In silico tools like SwissADME predict metabolic hotspots (e.g., oxobutanamide hydrolysis). For example, N-(4-ethoxyphenyl)-3-oxobutanamide is metabolized to N-(4-hydroxyphenyl)-3-oxobutanamide in vivo via cytochrome P450-mediated O-deethylation . Molecular dynamics simulations (e.g., AMBER) model enzyme-substrate interactions, while QSAR (quantitative structure-activity relationship) models correlate logP values with bioavailability. Experimental validation via liver microsome assays confirms predicted metabolic pathways .

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